molecular formula C4H7NO3 B14071388 N-(Hydroxymethyl)oxirane-2-carboxamide CAS No. 10133-53-6

N-(Hydroxymethyl)oxirane-2-carboxamide

Cat. No.: B14071388
CAS No.: 10133-53-6
M. Wt: 117.10 g/mol
InChI Key: YQJPOLDDGABQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hydroxymethyl)oxirane-2-carboxamide is an oxirane (epoxide) derivative featuring a hydroxymethyl group attached to the carboxamide nitrogen. This compound belongs to the broader class of oxirane-2-carboxamides, which are recognized for their synthetic versatility and biological relevance.

Properties

CAS No.

10133-53-6

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

N-(hydroxymethyl)oxirane-2-carboxamide

InChI

InChI=1S/C4H7NO3/c6-2-5-4(7)3-1-8-3/h3,6H,1-2H2,(H,5,7)

InChI Key

YQJPOLDDGABQSE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(=O)NCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Radziszewski Oxidation: One of the methods to synthesize N-(Hydroxymethyl)oxirane-2-carboxamide involves the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide and sodium hydroxide or sodium carbonate.

    Darzens Reaction: Another method involves the Darzens reaction of α-halogen amides and carbonyl compounds.

Industrial Production Methods: The industrial production of this compound typically involves the oxidative hydrolysis of unsaturated nitriles with hydrogen peroxide under alkaline conditions. This method is favored due to the availability of starting reactants, mild reaction conditions, and high selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Hydroxymethyl)oxirane-2-carboxamide can undergo oxidation reactions, particularly involving the hydroxymethyl group.

    Reduction: The compound can also be reduced, especially at the carboxamide group.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)oxirane-2-carboxamide involves its ability to undergo nucleophilic substitution reactions. The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products. This reactivity is crucial for its biological and industrial applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Stereoselectivity : The presence of bulky substituents (e.g., 2-nitrophenyl in compound 3a ) drives high trans-selectivity during synthesis , whereas N-(Hydroxymethyl)oxirane-2-carboxamide’s smaller hydroxymethyl group may allow for mixed stereochemistry unless controlled.
  • Functional Group Impact : Nitro groups (e.g., in 3a ) increase electrophilicity, favoring nucleophilic reactions, while hydroxymethyl groups may promote hydrogen bonding or degradation pathways (e.g., formaldehyde release under acidic conditions) .

Reactivity and Stability

  • Acid-Catalyzed Rearrangements : 3-(2-Nitrophenyl)-oxirane-2-carboxamides undergo acid-catalyzed rearrangements to form N-(2-carboxyphenyl)oxalamides, highlighting the reactivity of the oxirane ring under acidic conditions . The hydroxymethyl group in this compound may similarly participate in rearrangements or crosslinking reactions.
  • Hydrolytic Stability : Oxirane rings are generally susceptible to nucleophilic attack. The hydroxymethyl group could accelerate hydrolysis compared to aryl-substituted analogs (e.g., 3a ), which are stabilized by electron-withdrawing nitro groups .
Critical Notes:
  • Allergenic Potential: Compounds with hydroxymethyl groups (e.g., Diazolidinyl Urea in cosmetics ) are associated with formaldehyde release, causing skin sensitization. This raises safety concerns for this compound in topical applications.
  • Activity vs. Structure: The absence of extended conjugated systems (e.g., isonicotinoyl hydrazines or cerulenin’s alkyl chain ) in this compound may limit its direct antimicrobial efficacy but improve compatibility in hydrophilic formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.